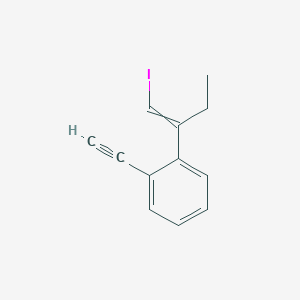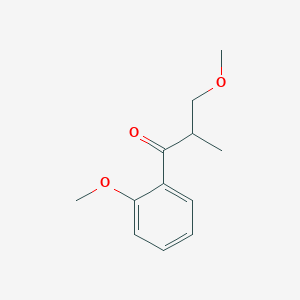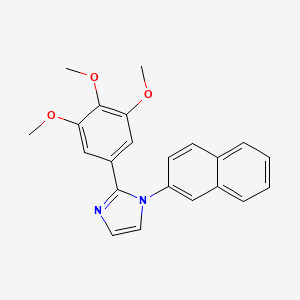![molecular formula C16H17N3O2 B12598947 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 649736-46-9](/img/structure/B12598947.png)
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxy-5-methylpyrrole with a benzyloxy-substituted triazine derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation to reduce reaction times and improve yields. The use of solid acid catalysts, such as sulfonate resin, can further enhance the efficiency of the process . This method not only increases the overall yield but also minimizes the environmental impact by reducing the need for excessive solvents and reagents.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the ethoxy and methyl groups contribute to its overall stability and solubility. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A core structure shared with the compound, known for its biological activity.
Benzyloxy-substituted triazines: Compounds with similar benzyloxy groups, used in medicinal chemistry.
Ethoxy-substituted heterocycles: Compounds with ethoxy groups, known for their enhanced solubility and stability.
Uniqueness
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its combination of functional groups, which provides a balance of chemical reactivity, stability, and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
649736-46-9 |
|---|---|
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC名 |
4-ethoxy-5-methyl-6-phenylmethoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C16H17N3O2/c1-3-20-16-15-12(2)14(9-19(15)18-11-17-16)21-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3 |
InChIキー |
HRFCNVRTAMIDIB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=NN2C1=C(C(=C2)OCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
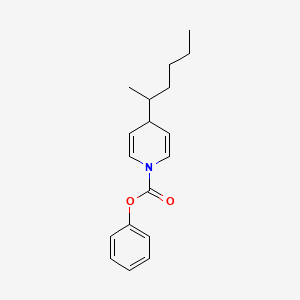
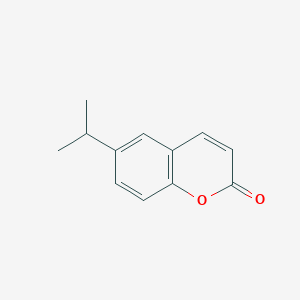
![Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)

![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
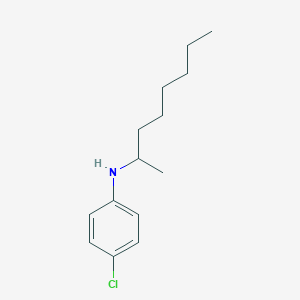
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
